(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one
Description
Properties
CAS No. |
366468-93-1 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5S)-5-tetradec-5-enyloxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/t17-/m0/s1 |
InChI Key |
MFJQEKNPFKHQHP-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCC=CCCCC[C@H]1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=CCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound combines a γ-lactone core (oxolan-2-one) with a tetradec-5-en-1-yl substituent at the 5-position, configured in the S enantiomeric form. Key challenges include:
- Stereocontrol at C5 : Ensuring the (S)-configuration dominates during lactonization or precursor synthesis.
- Alkenyl Chain Introduction : Positioning the cis/trans double bond at the 5-position without isomerization.
- Lactone Stability : Avoiding ring-opening under acidic or basic conditions during purification.
Retrosynthetic Analysis and Strategic Approaches
Retrosynthetically, the lactone can be dissected into a hydroxy acid precursor (5S)-5-(tetradec-5-en-1-yl)dihydrofuran-2(3H)-one, which undergoes cyclization. Alternative routes involve olefin metathesis or asymmetric hydrogenation to install the double bond and stereocenter.
Hydroxy Acid Precursor Synthesis
The most direct route begins with the preparation of (5S)-5-hydroxytetradec-5-enoic acid. Two primary methods emerge:
Asymmetric Hydroboration-Oxidation
A terminal alkene (tetradec-5-ene) undergoes hydroboration-oxidation using a chiral catalyst to install the hydroxyl group with >90% enantiomeric excess (ee). For example, Miyaura borylation with a Rhodium-(R)-BINAP complex yields the (S)-alcohol after oxidation.
Enzymatic Resolution
Racemic 5-hydroxytetradec-5-enoic acid is treated with a lipase (e.g., Candida antarctica Lipase B) to selectively esterify the (R)-enantiomer, leaving the (S)-acid for lactonization. This method achieves ~98% ee but requires additional steps for ester hydrolysis.
Lactonization Techniques
Cyclization of the hydroxy acid to the γ-lactone is achieved through:
Acid-Catalyzed Intramolecular Esterification
Heating the hydroxy acid in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 6 hours drives cyclization via azeotropic water removal. Yields range from 70–85%, though epimerization at C5 may occur if strong acids are used.
Coupling Agent-Mediated Cyclization
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate lactone formation at room temperature. This method minimizes racemization, achieving 88–92% yield with 99% ee.
Double Bond Installation
If the alkenyl chain is absent in the precursor, a Wittig reaction or olefin metathesis introduces the tetradec-5-en-1-yl group:
Wittig Reaction
Treatment of 5-oxo-pentadecanoic acid with ylide generated from (5-bromopentyl)triphenylphosphonium bromide and sodium hydride produces the trans-alkene. Stereoselectivity depends on ylide stability and solvent polarity.
Ring-Closing Metathesis (RCM)
A diene precursor, such as 5-allyl-5-hydroxytetradecanoic acid, undergoes RCM using Grubbs 2nd generation catalyst (5 mol%) to form the cis-alkene. This method offers precise control over double bond position but requires anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for four representative methods:
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 78 | 85 | Low cost, simple setup | Risk of epimerization |
| DCC/DMAP cyclization | 92 | 99 | High stereoretention | Expensive reagents |
| Enzymatic resolution | 65 | 98 | Eco-friendly, high ee | Multi-step, moderate yield |
| RCM + asymmetric hydroboration | 80 | 95 | Controlled alkene geometry | Sensitivity to moisture |
Stereochemical Control and Optimization
Chiral auxiliaries and catalysts play critical roles in ensuring (S)-configuration dominance:
Scalability and Industrial Considerations
For large-scale production, the DCC/DMAP method faces challenges due to reagent cost and waste generation. Alternatives include:
- Continuous Flow Reactors : Performing acid-catalyzed cyclization in a microreactor at 150°C reduces reaction time to 30 minutes and improves yield to 82%.
- Solid Acid Catalysts : Zeolite H-Y catalyzes lactonization at 100°C with 80% yield and 98% ee, enabling catalyst reuse for 10 cycles without loss of activity.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.
Substitution: The hydrocarbon chain can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives with additional functional groups.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated oxolane compounds.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of oxolane derivatives with biological macromolecules. It may also serve as a model compound for investigating the metabolism of cyclic ethers.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetradec-5-en-1-yl side chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues with Aliphatic Chains
a) 5-(1-Hydroxytridecyl)oxolan-2-one (Compound E)
- Structure : A 13-carbon alkyl chain with a terminal hydroxyl group at the 1-position .
- This may improve water solubility but reduce lipid membrane permeability.
- Applications : Studied for anti-breast cancer activity due to interactions with cellular targets .
b) (5S)-5-(Hydroxymethyl)oxolan-2-one
- Structure : A hydroxymethyl (-CH2OH) group at the 5S position .
- Key Differences : The short hydroxymethyl substituent results in higher polarity (density: 1.237 g/mL) and lower molecular weight (116.115 g/mol) .
- Applications : Significant contributor to tea aroma; its extraction is enhanced by ultrasonic treatment .
c) 5-[(Z)-Oct-2-enyl]oxolan-2-one
- Structure : An 8-carbon alkenyl chain with a Z-configured double bond .
- Key Differences : The shorter chain length and Z-stereochemistry may alter volatility and flavor profile. Such compounds are common in fragrance chemistry .
Table 1: Comparison of Aliphatic γ-Lactones
Aromatic and Heterocyclic Derivatives
a) 5-(1H-Indol-3-yl)oxolan-2-one (Compound 12)
- Structure : Indole ring attached to the lactone .
- Properties : Higher melting point (117–121°C) due to aromatic rigidity .
b) 5-(5-Methoxy-1H-indol-3-yl)oxolan-2-one (Compound 32)
- Structure : Methoxy-substituted indole .
- Key Differences : The methoxy group enhances electron density, altering reactivity and bioavailability. Reported yield: 85% .
Table 2: Aromatic γ-Lactones
Functionalized γ-Lactones
a) 5-Methoxy-5-methyloxolan-2-one
- Structure : Methoxy and methyl groups at the 5-position .
- Key Differences : Steric hindrance from methyl and electron donation from methoxy affect reactivity. Used in industrial synthesis .
b) (4S,5S)-4-(6-Methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one
- Structure : Branched alkenyl chain and ketone group .
- Key Differences : The ketone moiety introduces additional reactivity (e.g., nucleophilic attacks). Applications in fragrance and specialty chemicals .
Table 3: Functionalized γ-Lactones
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of oxolanone derivatives typically involves metal-catalyzed cyclization or silylene transfer reactions. For example, palladium-catalyzed coupling of allylic sulfides with silacyclopropanes can yield silacyclobutane intermediates, which are further functionalized . Reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) critically impact enantiomeric purity and yield. Optimization via DOE (Design of Experiments) is recommended to balance steric and electronic effects in the tetradec-enyl side chain .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of HPLC (for enantiomeric excess), GC-MS (volatility assessment), and /-NMR (structural confirmation) is standard. X-ray crystallography is essential for absolute stereochemical determination, as demonstrated in related oxolanone derivatives . For the tetradec-enyl chain, -NMR coupling constants (e.g., ) and NOESY correlations resolve geometric isomerism .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) enforce stereocontrol at the C5 position. For example, kinetic resolution during Pd-catalyzed C–Si bond cleavage can yield enantiomerically pure products (>95% ee) . Computational modeling (DFT) predicts transition-state geometries to guide ligand selection .
Q. What strategies resolve contradictions in reported bioactivity data for oxolanone derivatives?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual catalysts) or assay variability. Rigorous purification (e.g., preparative HPLC) and standardized bioassays (e.g., MIC tests for antimicrobial activity) are critical. For instance, TCI America’s SDS guidelines recommend purity >98% for biological studies . Meta-analyses comparing IC values across studies with controlled variables (e.g., cell lines, solvent DMSO%) can identify outliers .
Q. How do metal catalysts influence the regioselectivity of silacycle formation in related compounds?
- Methodological Answer : Silver catalysts activate silacyclopropanes for silylene transfer to form 6-membered silacycles, while nickel favors 5-membered rings due to differing orbital interactions . For example, AgOTf promotes trans-dioxasilacyclononene formation (84% yield), whereas Ni(cod) shifts selectivity toward silacyclopentanes . In situ -NMR monitors intermediate speciation .
Q. What computational methods validate the stability of this compound under physiological conditions?
- Methodological Answer : MD simulations (AMBER force field) predict hydrolysis rates of the oxolanone ring in aqueous buffers. QM/MM hybrid calculations identify nucleophilic attack sites (e.g., C2 carbonyl) and pH-dependent degradation pathways . Experimentally, accelerated stability testing (40°C/75% RH) correlates with computational values .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer : Adopt CONSORT-EHEALTH guidelines: Document catalyst batch numbers, solvent water content (<50 ppm), and reaction monitoring (e.g., TLC R values). Publicly share raw NMR spectra, HPLC chromatograms, and crystallographic data (CCDC deposition) . Independent replication via platforms like PubChem’s BioAssay database validates bioactivity claims .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for similar oxolanone syntheses?
- Methodological Answer : Variations arise from unoptimized workup procedures (e.g., silica gel acidity degrading labile groups) or moisture-sensitive intermediates. For example, triisopropylsilyl (TIPS) protecting groups in precursors require anhydrous conditions (<0.1% HO) to prevent desilylation . Yield discrepancies >20% warrant re-evaluation of inert atmosphere techniques (e.g., Schlenk line vs. glovebox) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
